molecular formula C24H26N2O4 B13410239 Nicodicodine CAS No. 808-24-2

Nicodicodine

Cat. No.: B13410239
CAS No.: 808-24-2
M. Wt: 406.5 g/mol
InChI Key: GTGRMWCOZHEYRL-MJFIPZRTSA-N
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Description

Nicodicodine, also known as 6-nicotinoyldihydrocodeine, is an opioid developed in 1904. It was initially synthesized as a cough suppressant and analgesic. Although not commonly used today, it shares similar activity with other opioids. This compound is metabolized in the liver to produce 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicodicodine is synthesized by treating dihydrocodeine with nicotinic anhydride. The reaction typically occurs at elevated temperatures around 130°C. The process involves the esterification of dihydrocodeine with nicotinic acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nicodicodine has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for studying opioid metabolism and detection methods.

    Biology: Investigated for its effects on opioid receptors and its potential use in studying pain pathways.

    Medicine: Explored for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new opioid derivatives and formulations.

Mechanism of Action

Nicodicodine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The compound is metabolized in the liver to 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine. These metabolites also bind to opioid receptors, contributing to the overall pharmacological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway, leading to the formation of 6-nicotinoyldihydromorphine and dihydromorphine. This pathway results in slightly stronger and longer-lasting effects compared to other similar opioids .

Biological Activity

Nicodicodine, an opioid compound synthesized in 1904, has garnered interest for its analgesic and antitussive properties. Although it is not widely used today, its biological activity is comparable to other opioids, making it a subject of research in pain management and cough suppression. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant studies.

This compound is chemically known as 6-Nicotinoyldihydrocodeine with the molecular formula C24H26N2O4C_{24}H_{26}N_{2}O_{4} and a molar mass of approximately 406.48 g/mol. It undergoes hepatic metabolism primarily through demethylation to form 6-nicotinoyldihydromorphine, which is subsequently converted to dihydromorphine, a more potent opioid .

This compound exerts its effects through interaction with the mu-opioid receptors (MOP), similar to other opioids. The binding affinity of this compound to these receptors contributes to its analgesic effects. Its metabolites also play a role in enhancing the overall potency and duration of action compared to its parent compound .

Pharmacological Effects

Analgesic Activity:

  • This compound demonstrates significant analgesic properties, comparable to those of morphine and dihydrocodeine. Studies indicate that it effectively alleviates pain through central mechanisms involving the inhibition of pain pathways in the brain .

Antitussive Action:

  • The compound has been noted for its antitussive effects, providing relief from cough by acting on the cough center in the medulla oblongata. Research shows that this compound can reduce cough reflex sensitivity similarly to codeine .

Gastrointestinal Effects:

  • Like other opioids, this compound can influence gastrointestinal motility. It has been observed to relax smooth muscle in the gastrointestinal tract, which can lead to constipation as a side effect .

Case Studies and Research Findings

  • Antinociceptive Studies:
    • In animal models, this compound exhibited dose-dependent antinociceptive effects. For instance, it significantly reduced pain responses in models of inflammatory pain when administered intraperitoneally .
  • Comparison with Other Opioids:
    • A comparative study highlighted that this compound's analgesic potency is slightly higher than that of codeine but lower than that of morphine and dihydromorphine .
  • Side Effects Profile:
    • Common side effects associated with this compound include nausea, itching, and respiratory depression—similar to those experienced with other opioids .

Summary Table of Biological Activities

Activity Effect Comparison
AnalgesiaSignificant pain reliefComparable to morphine
AntitussiveEffective cough suppressionSimilar efficacy as codeine
GastrointestinalSmooth muscle relaxationLeads to constipation
Side EffectsNausea, itching, respiratory depressionSimilar profile to other opioids

Properties

CAS No.

808-24-2

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate

InChI

InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1

InChI Key

GTGRMWCOZHEYRL-MJFIPZRTSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6

Origin of Product

United States

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